Physicochemical Baseline: LogP and H-Bonding Differentiate from Piperazine Analogs
The compound's computed XLogP3 of 0.7 [1] places it in a more polar, hydrophilic regime compared to piperazine-containing analogs, which typically exhibit higher cLogP values due to additional N-substitution (e.g., compound MW 297.4, cLogP 2.04) [2]. Furthermore, CAS 148183-93-1 possesses zero hydrogen bond donors and four hydrogen bond acceptors [1], a critical differentiation from 4-aminomorpholine derivatives in the same study (Valenta et al., 1987) which contain additional H-bond donor capacity, potentially altering membrane permeability and off-target binding profiles.
| Evidence Dimension | Lipophilicity (cLogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | Piperazine-based analog (MW 297.4): cLogP = 2.04 |
| Quantified Difference | Target compound is 1.34 log units more hydrophilic than the piperazine comparator |
| Conditions | Computed values from PubChem (XLogP3) and PMC study (cLogP) |
Why This Matters
The significantly lower lipophilicity of CAS 148183-93-1 suggests divergent ADME properties, making it a distinct candidate for CNS drug discovery programs where lower LogP is desired to reduce non-specific tissue binding.
- [1] PubChem. Morpholine, 4-((4-methoxyphenoxy)acetyl)-. Compound Summary for CID 809046. Computed Properties section. 2026. View Source
- [2] PMC. Table 1: 5HT2bR binding activity from article PMC11091653. 2024. View Source
